molecular formula C9H13NO3 B1356183 2,3,4-Trimethoxyaniline CAS No. 50625-48-4

2,3,4-Trimethoxyaniline

Cat. No. B1356183
CAS RN: 50625-48-4
M. Wt: 183.2 g/mol
InChI Key: XRARCMOGDHJTAL-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxyaniline is a derivative of aniline . It is a tri-substituted aniline derivative with sympatholytic activity . It is used in the preparation of a novel class of anticancer agents .


Synthesis Analysis

The synthesis of this compound involves various methods . One method involves the catalytic reduction at room temperature of 3,4,5-trimethoxynitrobenzene in the presence of 5% palladium-on-charcoal .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3O)3C6H2NH2 . It has a molecular weight of 183.20 .

Scientific Research Applications

  • Synthesis of Oligo(N-phenyl-m-aniline)s : Ito et al. (2002) reported on the synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s. This research demonstrated the potential of 2,3,4-Trimethoxyaniline derivatives in creating high-spin cationic states with triplet spin-multiplicity, suggesting applications in materials science and possibly in the development of electronic or photonic devices (Ito et al., 2002).

  • Development of Novel Retinoids : Magoulas and Papaioannou (2003) explored the combination of trimethoxyaniline with various acids to produce novel analogs of the aromatic retinoid acitretin. This research is significant for the development of new pharmaceutical compounds, particularly in the field of dermatology (Magoulas & Papaioannou, 2003).

  • Analytical Chemistry Applications : Sawicki et al. (1968) introduced new reagents, including 4'-aminoacetophenone, for the location of 2-deoxy sugars. These reagents can interact with compounds like this compound, indicating potential applications in analytical chemistry for sugar analysis and possibly in environmental studies (Sawicki et al., 1968).

  • Synthesis of Novel Benzofuran Derivatives : Romagnoli et al. (2015) conducted research on synthesizing novel 3-arylaminobenzofuran derivatives, including 3,4,5-trimethoxyaniline derivatives, for their antiproliferative activity against cancer cells. This study is pertinent to cancer research, particularly in exploring new chemotherapeutic agents (Romagnoli et al., 2015).

  • , and band gaps of substitute oligo/polyamines or polyphenol. It highlights the role of trimethoxyaniline derivatives in the development and characterization of novel polymers with potential applications in various industrial and technological fields (Kaya & Aydın, 2009).
  • In Vitro Cytotoxic Evaluation : Valderrama et al. (2017) synthesized and evaluated the cytotoxic activities of 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones on cancer cells. This study contributes to medicinal chemistry and pharmacology by providing insights into the development of new compounds with potential anticancer properties (Valderrama et al., 2017).

  • Chemical Analysis Techniques : Tsunetsugu et al. (1974) researched the reaction of 3,4,5-trimethoxyaniline with tropenylium ion, exploring tropenylation and detropenylation processes. This study is significant for chemical analysis and synthesis techniques, offering insights into the behavior of trimethoxyaniline in complex chemical reactions (Tsunetsugu et al., 1974).

  • Spectroscopy and Physicochemical Properties : Guillaume et al. (2009) synthesized 3,4,5-Trimethoxy N-(salicylidene) aniline and analyzed its spectroscopy and physicochemical properties. This research is important for understanding the properties of trimethoxyaniline derivatives, with potential applications in materials science and chemical engineering (Guillaume et al., 2009).

Safety and Hazards

2,3,4-Trimethoxyaniline is considered hazardous. It can cause skin irritation and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, such as 2,3,4-trimethoxyaniline, have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins like tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that tmp-bearing compounds interact with their targets and cause changes that lead to their bioactivity . For instance, in the case of anti-cancer effects, these compounds inhibit the function of proteins like tubulin and Hsp90, disrupting the normal functioning of cancer cells .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .

Pharmacokinetics

It has been suggested that compounds with a tmp group have high gastrointestinal (gi) absorption and are blood-brain barrier (bbb) permeant . The lipophilicity of these compounds, as indicated by Log Po/w values, can also influence their absorption and distribution .

Result of Action

Tmp-bearing compounds have demonstrated significant efficacy against various diseases, indicating their potential as therapeutic agents . For example, they have shown anti-cancer effects by inhibiting the function of various proteins in cancer cells .

Biochemical Analysis

Biochemical Properties

2,3,4-Trimethoxyaniline plays a significant role in biochemical reactions, particularly in the inhibition of tubulin polymerization. This compound interacts with tubulin, a protein that is essential for cell division, by binding to its active sites and preventing polymerization. This interaction disrupts the formation of microtubules, which are crucial for mitosis, thereby exhibiting antiproliferative activity . Additionally, this compound has been shown to interact with various enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubule formation . This inhibition results in cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can modulate the activity of various enzymes, affecting metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired antiproliferative activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic processes . Its interactions with metabolic enzymes can lead to changes in metabolite levels and alterations in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall biological activity.

properties

IUPAC Name

2,3,4-trimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRARCMOGDHJTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572939
Record name 2,3,4-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50625-48-4
Record name 2,3,4-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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